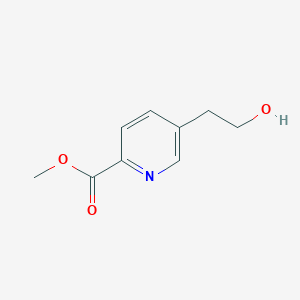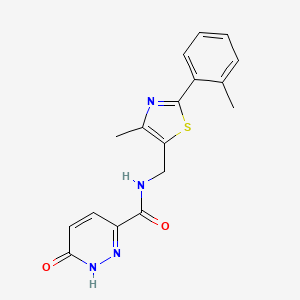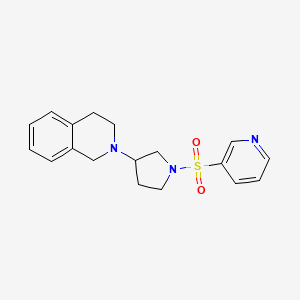
2-(1-(Pyridin-3-ylsulfonyl)pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(Pyridin-3-ylsulfonyl)pyrrolidin-3-yl)-1,2,3,4-tetrahydroisoquinoline, also known as PTTIQ, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTTIQ is a tetrahydroisoquinoline derivative that has shown promising results in various studies, making it a subject of interest for researchers in the field of medicinal chemistry.
Scientific Research Applications
C-H Functionalization and Redox Annulations
One significant application involves the C-H functionalization of cyclic amines , including pyrrolidine and 1,2,3,4-tetrahydroisoquinoline. These cyclic amines undergo redox-annulations with α,β-unsaturated aldehydes and ketones, facilitated by carboxylic acid promoted generation of a conjugated azomethine ylide, followed by 6π-electrocylization, and, in some cases, tautomerization. The process yields ring-fused pyrrolines, which can be further oxidized to pyrroles or reduced to pyrrolidines, demonstrating a versatile pathway for synthesizing complex heterocyclic structures (Kang et al., 2015).
Ugi Reaction Incorporating Redox-Neutral Amine C-H Functionalization
Another application is found in the Ugi reaction incorporating redox-neutral amine C-H functionalization , where pyrrolidine and 1,2,3,4-tetrahydroisoquinoline (THIQ) undergo redox-neutral α-amidation with concurrent N-alkylation upon reaction with aromatic aldehydes and isocyanides. This process is promoted by acetic acid, representing a new variant of the Ugi reaction and showcasing the compound's utility in facilitating novel synthetic routes (Zhu & Seidel, 2016).
Synthesis of Complex Heterocycles
The synthesis of complex heterocycles, such as pyrrolo[2,1-a]isoquinoline derivatives , has been achieved through 1,3-dipolar reactions of isoquinolinium azomethine ylides with sulfinyl dipolarophiles. This method yields enantiomerically pure derivatives, demonstrating the compound's role in creating structurally diverse and potentially biologically active molecules (Ruano et al., 2011).
Novel Synthetic Protocols for Pyrrolidine and Tetrahydroquinoline Derivatives
Further, the compound has been utilized in novel synthetic protocols for pyrrolidine and tetrahydroquinoline derivatives , illustrating its versatility in synthesizing a wide range of heterocyclic compounds that are of interest due to their potential pharmacological activities (Lu & Shi, 2007).
properties
IUPAC Name |
2-(1-pyridin-3-ylsulfonylpyrrolidin-3-yl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-24(23,18-6-3-9-19-12-18)21-11-8-17(14-21)20-10-7-15-4-1-2-5-16(15)13-20/h1-6,9,12,17H,7-8,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUJLQUGELDSEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCC3=CC=CC=C3C2)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile](/img/structure/B2868165.png)
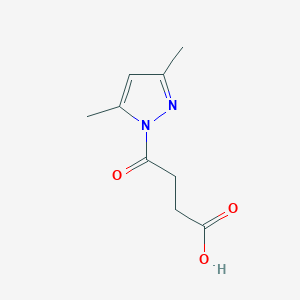
![N'-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzoyl}benzohydrazide](/img/structure/B2868167.png)
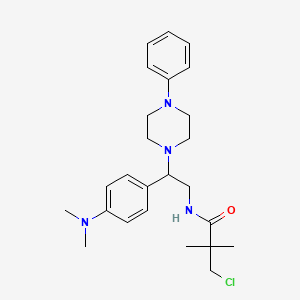
![(2E)-3-[(4-methylphenyl)amino]-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2868169.png)
![8-((2,4-Difluorophenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2868172.png)

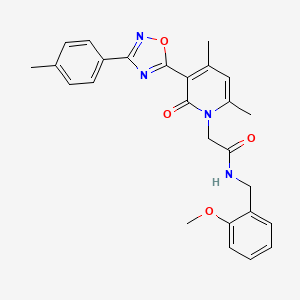
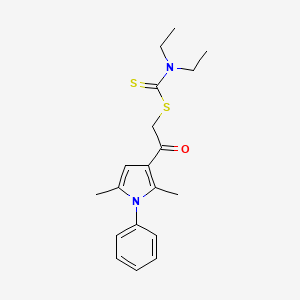
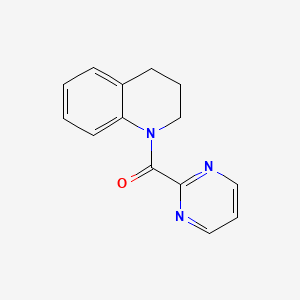

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2868183.png)
